cis-3-(Morpholinomethyl)cyclobutanol
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Overview
Description
cis-3-(Morpholinomethyl)cyclobutanol: is a chemical compound characterized by the presence of a cyclobutane ring substituted with a morpholinomethyl group and a hydroxyl group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Morpholinomethyl)cyclobutanol typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. One common method involves the use of a cationic titanocene complex as a catalyst, which facilitates the formation of the desired cis isomer with high selectivity . The reaction conditions often include the presence of trimethylsilyl chloride (TMSCl) and 2,4,6-collidine to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-3-(Morpholinomethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
cis-3-(Morpholinomethyl)cyclobutanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(Morpholinomethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: Another cycloalkane with cis configuration, used for comparison in stereochemistry studies.
cis-1,2-Dimethylcyclopropane: A small ring cycloalkane with cis configuration, used to study geometric isomerism.
Uniqueness: cis-3-(Morpholinomethyl)cyclobutanol is unique due to the presence of both a morpholinomethyl group and a hydroxyl group in the cis configuration on a cyclobutane ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8-9,11H,1-7H2 |
InChI Key |
RMWRGVDWSLTNRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CC(C2)O |
Origin of Product |
United States |
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